2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide
Description
2,2,2-Trifluoro-N-(4-methyl-pyridin-2-yl)-acetamide is a fluorinated acetamide derivative featuring a trifluoroacetamide group (-CO-CF₃) linked to a 4-methyl-substituted pyridin-2-yl moiety. The trifluoroacetamide group imparts metabolic stability and electron-withdrawing effects, while the 4-methylpyridine substituent likely enhances lipophilicity and modulates steric interactions compared to other derivatives.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-2-3-12-6(4-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOQJQUJIDVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide typically involves the reaction of 4-methyl-2-pyridinecarboxamide with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Variations
The trifluoroacetamide core is common among analogs, but substituents on the aromatic ring significantly influence physicochemical and biological properties:
Key Observations:
- Electron Effects : Methyl (electron-donating) vs. nitro (electron-withdrawing) substituents alter pyridine ring reactivity and binding affinity .
- Steric Factors : Larger groups like tert-butyl or iodophenyl may limit access to enzymatic active sites compared to methyl .
- Aromatic Systems: Quinoline derivatives exhibit enhanced π-stacking capabilities, useful in kinase inhibitors .
Physicochemical Properties
Biological Activity
Introduction
2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroacetamide group and a pyridine ring. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The molecular structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and stability |
| Pyridine Ring | Contributes to solubility and biological interactions |
| Acetamide Moiety | Facilitates hydrogen bonding with target proteins |
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The trifluoromethyl group allows the compound to penetrate biological membranes effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity.
Key Mechanisms
- Enzyme Interaction : The compound acts as a potential inhibitor in biochemical assays, affecting enzyme kinetics.
- Receptor Binding : It may interact with specific receptors, modulating their activity and leading to altered physiological responses.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
These results suggest that the compound has promising antimicrobial properties.
Antitubercular Activity
In another study focused on anti-tubercular compounds, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of activity.
Research Findings
The synthesized compounds showed MIC values ranging from 25 to 100 µg/mL against M. tuberculosis H37Rv, indicating moderate to good anti-tubercular activity compared to standard drugs like Rifampicin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
